Product packaging for (3-Methylisoxazol-5-yl)methanol(Cat. No.:CAS No. 14716-89-3)

(3-Methylisoxazol-5-yl)methanol

Cat. No.: B082123
CAS No.: 14716-89-3
M. Wt: 113.11 g/mol
InChI Key: OFSDWHRZVRCPBR-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Scaffolds in Advanced Chemical Sciences

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. biolmolchem.combldpharm.com This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net The isoxazole core is planar and aromatic, contributing to the conformational rigidity of molecules, which can be advantageous for binding to biological targets. biolmolchem.com

The inherent properties of the isoxazole ring, such as its ability to participate in hydrogen bonding and dipole-dipole interactions, make it a versatile component in drug design. nih.gov Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. biolmolchem.combiolmolchem.comnih.gov The substitution pattern on the isoxazole ring plays a crucial role in determining the biological activity of the resulting compound. The 3,5-disubstituted isoxazoles, in particular, are a well-studied class of compounds with significant therapeutic potential. researchgate.netbiolmolchem.com

Historical Context of Isoxazole Synthesis and Functionalization

The synthesis of the isoxazole ring system has a rich history, with the first preparations dating back to the late 19th and early 20th centuries. A common and enduring method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This versatile reaction allows for the introduction of a wide variety of substituents at the 3- and 5-positions of the isoxazole ring.

Another classical approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). google.com Over the years, numerous modifications and improvements to these fundamental methods have been developed, including the use of various catalysts and reaction conditions to enhance yields and regioselectivity. google.com The functionalization of pre-formed isoxazole rings has also been an active area of research, enabling the introduction of diverse chemical groups to modulate the properties of these heterocyclic systems.

For the synthesis of (3-Methylisoxazol-5-yl)methanol, a plausible route involves the reaction of propargyl alcohol with a nitrile oxide generated in situ from acetaldoxime (B92144). This approach directly installs the desired methyl and hydroxymethyl groups at the 3- and 5-positions of the isoxazole ring, respectively. biolmolchem.com

Research Trajectories and Future Prospects for this compound

This compound serves as a versatile synthon for the elaboration of more complex molecular architectures. The primary alcohol functionality provides a handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These transformations allow for the incorporation of the (3-methylisoxazol-5-yl)methyl moiety into larger molecules.

Future research is likely to focus on leveraging this compound as a key building block in the synthesis of novel bioactive compounds. Its structural motifs are present in precursors to potential therapeutic agents. For instance, the related compound, 3-amino-5-methylisoxazole, is a known synthetic intermediate. sigmaaldrich.com The development of new synthetic methodologies that utilize this compound will be crucial for accessing a wider range of isoxazole-containing compounds. Furthermore, the exploration of its use in the synthesis of functional materials, such as polymers and dyes, represents another promising avenue for future investigation. The continued interest in 3,5-disubstituted isoxazoles in drug discovery suggests that this compound will remain a relevant and valuable tool for synthetic chemists. researchgate.netbiolmolchem.com

Chemical Compound Information

Compound NameSynonymsCAS NumberMolecular Formula
This compound3-Methyl-5-isoxazolemethanol; (3-Methyl-1,2-oxazol-5-yl)methanol; 5-(Hydroxymethyl)-3-methylisoxazole14716-89-3C₅H₇NO₂
Propargyl alcohol2-Propyn-1-ol107-19-7C₃H₄O
AcetaldoximeAcetaldehyde (B116499) oxime107-29-9C₂H₅NO
3-amino-5-methylisoxazole5-Methyl-3-isoxazolamine1072-67-9C₄H₆N₂O

Below is an interactive data table with key physicochemical properties of this compound.

PropertyValue
Molecular Weight 113.11 g/mol guidechem.com
Density 1.183 g/cm³
Boiling Point 242 °C at 760 mmHg
Melting Point 130 °C
Refractive Index 1.496
Flash Point 100.1 °C
pKa 13.43 ± 0.10 (Predicted)
Physical Form Liquid guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B082123 (3-Methylisoxazol-5-yl)methanol CAS No. 14716-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-2-5(3-7)8-6-4/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSDWHRZVRCPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445264
Record name (3-methylisoxazol-5-yl)methanol
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14716-89-3
Record name (3-Methylisoxazol-5-yl)methanol
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Record name (3-methylisoxazol-5-yl)methanol
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Record name (3-methyl-1,2-oxazol-5-yl)methanol
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Synthetic Methodologies for 3 Methylisoxazol 5 Yl Methanol and Its Isoxazole Precursors

Established Synthetic Pathways for Isoxazoles

The selection of a synthetic pathway to a specific isoxazole (B147169), such as the 3,5-disubstituted pattern found in (3-Methylisoxazol-5-yl)methanol, depends on factors like the availability of starting materials, desired regioselectivity, and reaction efficiency.

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (like an alkyne) is a powerful and widely used method for constructing the isoxazole ring, offering high reliability and a broad substrate scope. researchgate.netresearchgate.netorganic-chemistry.org This reaction forms the C3-C4 and O-C5 bonds of the isoxazole ring in a single step.

Nitrile oxides are unstable intermediates that are typically generated in situ to prevent their dimerization into furoxans (1,2,5-oxadiazole-2-oxides). researchgate.net Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxymoyl chlorides and the oxidative dehydrogenation of aldoximes. researchgate.net

For the synthesis of this compound, the required precursors are acetaldehyde (B116499) oxime (to provide the 3-methyl group) and propargyl alcohol (to provide the 5-hydroxymethyl group). The acetaldehyde oxime is first converted into the corresponding nitrile oxide. A frequent method involves the oxidation of the aldoxime. nih.gov For instance, the reaction can be performed using an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine (B128534). nih.govacs.orgacs.org The in situ generated acetonitrile (B52724) oxide then undergoes a [3+2] cycloaddition reaction with the terminal alkyne, propargyl alcohol, to yield this compound. biolmolchem.combiolmolchem.com

A variety of reagents have been developed for the generation of nitrile oxides from aldoximes, each with its own advantages. researchgate.netacs.orgacs.orgtandfonline.com

Table 1: Selected Methods for Nitrile Oxide Generation from Aldoximes

Reagent System Description Reference(s)
N-Chlorosuccinimide (NCS) / Triethylamine (TEA) A common two-step process involving the formation of a hydroximoyl chloride followed by base-mediated dehydrohalogenation. acs.org
Sodium Hypochlorite (NaOCl) An inexpensive and readily available oxidant used for the direct conversion of aldoximes to nitrile oxides. nih.govbiolmolchem.com
t-Butyl hypoiodite (B1233010) (t-BuOI) An electrophilic iodine compound that efficiently converts aldoximes to nitrile oxides in the presence of a base. acs.org
Oxone / NaCl A mechanochemical, solvent-free method that generates nitrile oxides for cycloaddition under ball-milling conditions. tandfonline.com

The cycloaddition of the resulting nitrile oxide with an alkyne is a standard route to 3,5-disubstituted isoxazoles. nih.govrsc.org For example, a one-pot, three-step synthesis starting from an aldehyde can be performed in deep eutectic solvents, where the aldehyde is first converted to an oxime, then to a hydroxyiminoyl chloride with NCS, and finally reacted with an alkyne. core.ac.ukacs.org

The cycloaddition of a nitrile oxide to an unsymmetrical alkyne can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The regioselectivity of these reactions is a critical aspect, and it is largely governed by the electronic and steric properties of both the nitrile oxide and the alkyne dipolarophile. nih.gov

According to Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com In the reaction of most nitrile oxides with terminal alkynes, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide. This pairing favors the formation of the 3,5-disubstituted isoxazole, where the substituent from the alkyne is at the C5 position. nih.govrsc.org

Computational studies using Density Functional Theory (DFT) have shown that the activation energies, which determine the product ratios, are influenced by both steric hindrance and the electronic distortion energies required to bring the reactants into the transition state geometry. nih.gov For the synthesis of this compound from acetonitrile oxide and propargyl alcohol, the formation of the 5-substituted regioisomer is strongly favored.

However, it is possible to reverse this inherent regioselectivity. The use of certain metal catalysts, such as ruthenium complexes, can override the innate polarity of the nitrile oxide, leading to the formation of the opposite regioisomer (4-substituted or 4,5-disubstituted isoxazoles) from reactions with electron-rich or electron-deficient alkynes. acs.orgacs.org

The reaction of hydroxylamine (B1172632) with a 1,3-dielectrophilic three-carbon unit is another fundamental approach to isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. nih.govyoutube.com This method involves a condensation reaction followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

The classical synthesis involves the reaction of hydroxylamine hydrochloride with a β-diketone or a β-keto ester. youtube.comrasayanjournal.co.inrsc.org The reaction with an unsymmetrical β-dicarbonyl compound can lead to a mixture of regioisomeric isoxazoles, which can be a significant drawback. nih.govrasayanjournal.co.in The direction of the initial nucleophilic attack by the hydroxylamine nitrogen onto one of the two carbonyl carbons determines the final product distribution.

For the synthesis of the 3-methylisoxazole (B1582632) core, a common starting material is ethyl acetoacetate (B1235776). Reaction with hydroxylamine hydrochloride can lead to the formation of a 3-methylisoxazol-5(4H)-one intermediate. mdpi.comnih.gov This intermediate can then be further functionalized. For example, a three-component reaction between an aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate is a widely used method to produce 4-arylmethylene-3-methylisoxazol-5(4H)-ones. nih.gov Subsequent chemical transformation of the group at the 5-position would be necessary to arrive at this compound.

Table 2: Isoxazole Synthesis from β-Keto Esters

β-Keto Ester Reagents Product Type Reference(s)
Ethyl acetoacetate Hydroxylamine hydrochloride, Aryl aldehydes 4-Arylmethylene-3-methylisoxazol-5(4H)-ones nih.gov
Ethyl 4-chloroacetoacetate Hydroxylamine hydrochloride, Benzaldehyde (B42025) 3-(Chloromethyl)-4-benzylideneisoxazol-5(4H)-one mdpi.com

The synthesis of δ-hydroxy-β-keto esters, which contain a similar structural motif, can be achieved with high enantioselectivity using methods like the Mukaiyama aldol (B89426) reaction, and these compounds can be further transformed. nih.govrsc.org

To achieve greater regiochemical control, precursors such as β-enamino ketones or β-enamino diketones can be employed. nih.govresearchgate.net These compounds, which include structures like 3-(dimethylamino)-1-arylprop-2-en-1-ones, possess an excellent 1,3-dielectrophilic system that often allows for more selective reactions with hydroxylamine. nih.govthieme-connect.de

The reaction of a β-enamino diketone with hydroxylamine hydrochloride can be directed to selectively produce different regioisomers by carefully choosing the reaction conditions, such as the solvent, temperature, and the use of additives like pyridine (B92270) or boron trifluoride etherate (BF₃·OEt₂). nih.govresearchgate.net This enhanced control stems from the different reactivities of the ketone and the enamine-masked carbonyl group towards nucleophilic attack by hydroxylamine. researchgate.net For instance, the reaction of 1-(2-hydroxyphenyl)-3-N,N-dimethylaminopropenone with hydroxylamine hydrochloride in refluxing ethanol (B145695) yields the desired 5-(2-hydroxyphenyl)isoxazole regioselectively. thieme-connect.de This demonstrates the utility of enaminones in directing the cyclization to afford a single, predictable isoxazole isomer.

Multi-component Reaction Approaches to Isoxazole Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step, avoiding the isolation of intermediates. scielo.br These reactions are highly valued in green chemistry for their procedural simplicity and high selectivity. scielo.br Various MCRs have been developed for the synthesis of isoxazole derivatives, often involving the reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. scielo.brnih.gov

One notable approach involves the coupling of an aromatic aldehyde with ethyl acetoacetate and hydroxylamine hydrochloride. nih.gov This reaction has been successfully carried out using a variety of catalysts and reaction media, demonstrating its versatility. nih.gov For instance, the synthesis of 4-arylidene-3-methylisoxazole-5(4H)-one derivatives has been achieved through a one-pot MCR. scielo.br In a typical procedure, benzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride are refluxed in the presence of a catalyst. scielo.br The use of deep eutectic solvents like K2CO3/glycerol has also been reported as an efficient and environmentally friendly catalytic medium for the MCR synthesis of 5-amino-isoxazole-4-carbonitriles. nih.gov

ReactantsCatalyst/MediumProductYieldReference
Benzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochlorideAcidic ionic liquid4-arylidene-3-methylisoxazole-5(4H)-one derivatives20-96% scielo.br
Malononitrile, Hydroxylamine hydrochloride, Aryl/heteroaryl aldehydesK2CO3/glycerol5-amino-isoxazole-4-carbonitriles70-94% nih.gov
Hydroxylamine hydrochloride, Ethyl acetoacetate, Aromatic/heteroaromatic aldehydesAgro-waste-based solvent3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones86-92% nih.gov

The 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with alkynes is another powerful MCR for constructing the isoxazole ring. rsc.orgnih.gov This metal-free approach offers a direct route to biheteroaryls containing both isoxazole and other motifs. rsc.org

Targeted Synthesis of this compound

The synthesis of this compound can be approached either by directly forming the hydroxymethyl-substituted isoxazole or by converting a pre-formed isoxazole with a suitable functional group.

Direct synthesis often involves a [3+2] cycloaddition reaction where one of the components already contains the necessary hydroxyl group. For example, the reaction of a nitrile oxide with propargyl alcohol can directly yield the desired (isoxazol-5-yl)methanol derivative. biolmolchem.com A study reported the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol where 4-methylbenzaldoxime was converted to the corresponding nitrile oxide in the presence of sodium hypochlorite, which then underwent a cycloaddition with propargyl alcohol. biolmolchem.com

A common and reliable method involves the reduction of a 3-methylisoxazole-5-carboxylic acid or its corresponding ester. The synthesis of 3-methylisoxazole-5-carboxylic acid can be achieved by the hydrolysis of its ethyl ester using a base like sodium hydroxide (B78521), followed by acidification. chemicalbook.com The resulting carboxylic acid can then be reduced to the alcohol. Standard reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes are typically employed for this transformation, although specific experimental details for this compound were not found in the provided search results.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of safer solvents, renewable materials, and catalyst-free conditions.

Water is an attractive solvent for organic reactions due to its low cost, non-flammability, and environmental friendliness. mdpi.com The synthesis of various isoxazole derivatives has been successfully demonstrated in aqueous media. mdpi.comnih.gov For instance, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride proceeds efficiently in water to yield 5-arylisoxazoles. mdpi.comnih.gov This method offers advantages such as easy work-up, mild reaction conditions, and high yields. mdpi.comnih.gov The use of tartaric acid as a catalyst in aqueous media has also been reported for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones.

Developing synthetic methods that avoid the use of catalysts, especially those based on toxic or expensive metals, is a key goal of green chemistry. nih.govrsc.org Several catalyst-free methods for isoxazole synthesis have been reported. mdpi.comnih.govrsc.org The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water is a prime example of a catalyst-free synthesis. mdpi.comnih.gov Another approach involves a three-component reaction of a haloalkyne, nitrosoarene, and maleimide, which proceeds without a catalyst to form isoxazolidines. rsc.org Metal-free syntheses are particularly advantageous as they avoid the costs, toxicity, and waste associated with metal catalysts. nih.govrsc.org Ultrasound radiation has also been employed to promote the synthesis of 3-alkyl-5-aryl isoxazoles without a catalyst, offering benefits like shorter reaction times and high yields. nih.gov

Ultrasound-Assisted Synthetic Methods for Isoxazole Derivatives

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, offering benefits such as shorter reaction times, higher yields, and milder reaction conditions. sid.irnih.govtandfonline.com This technique, known as sonochemistry, accelerates reactions through acoustic cavitation. nih.gov

In the context of isoxazole synthesis, ultrasound has been successfully employed in several key reactions. For instance, a one-pot synthesis of (3-phenylisoxazol-5-yl)methanol derivatives has been developed using ultrasound assistance. preprints.orgeurekaselect.combenthamdirect.com This method involves the reaction of benzaldehyde oxime, N-chlorosuccinimide (NCS), dimethylformamide (DMF), triethylamine (Et3N), and propargyl alcohol under ultrasonic conditions (250 W, 25 kHz). preprints.org The use of ultrasound in this process has been shown to significantly shorten the reaction time by over an hour and increase the product yield by 14% to 40%. preprints.org The yields for various (3-phenylisoxazol-5-yl)methanol derivatives synthesized via this one-pot ultrasonic method ranged from 45% to 87%, with reaction times of 90 to 270 minutes. preprints.org

Another application of ultrasound is in the synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones. sid.ir This reaction utilizes imidazole (B134444) as a catalyst in an aqueous medium under ultrasonic irradiation. sid.ir The combination of ultrasound, a homogeneous catalyst, and an aqueous solvent provides an efficient and environmentally friendly methodology for producing these isoxazole derivatives. sid.ir Similarly, 4-arylideneisoxazol-5(4H)-one derivatives have been synthesized sonochemically using triphenylphosphine (B44618) as a catalyst in water, which resulted in shorter reaction times compared to conventional methods. tandfonline.com

The synthesis of isoxazoline (B3343090) derivatives, which are structurally related to isoxazoles, has also benefited from ultrasound assistance. A one-pot, two-step protocol for synthesizing novel sulfonamide-isoxazoline hybrids employs trichloroisocyanuric acid (TCCA) as an oxidant and chlorinating agent under ultrasound activation. nih.gov This method facilitates the in-situ conversion of aldehydes to nitrile oxides, which then undergo 1,3-dipolar cycloaddition with alkenes. nih.gov

Catalytic Systems in Isoxazole Synthesis

Catalysis plays a pivotal role in the synthesis of isoxazoles, with both transition-metal and metal-free systems being extensively explored to achieve high efficiency and selectivity. researchgate.netnih.govnih.gov

Transition-Metal Catalysis in Heterocycle Formation

Transition metals are widely used catalysts in the formation of heterocyclic compounds, including isoxazoles. researchgate.net Their catalytic activity often involves the formation of metallacycle intermediates and the cleavage of bonds within the isoxazole ring precursors. researchgate.net

Various transition metals have been employed in isoxazole synthesis. For example, copper-catalyzed reactions are common. A copper-catalyzed [3+2] cycloaddition of alkynes with in situ generated nitrile oxides provides a highly regioselective, single-step synthesis of isoxazoles. organic-chemistry.org Another copper-catalyzed method involves the reductive cleavage of an isoxazole motif using hydrazine (B178648) hydrate (B1144303) as a reducing agent in water, with Cu(NO3)2 showing excellent catalytic activity.

Palladium catalysts also feature in isoxazole synthesis. A mild, palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides allows for the synthesis of functionalized isoxazoles with good functional group compatibility. organic-chemistry.org A four-component coupling reaction catalyzed by palladium can be used to prepare pyrazole (B372694) or isoxazole derivatives from a terminal alkyne, hydrazine or hydroxylamine, carbon monoxide, and an aryl iodide. organic-chemistry.org

Organocatalysis and Metal-Free Approaches

Growing concerns about the cost, toxicity, and environmental impact of metal catalysts have driven the development of organocatalytic and metal-free synthetic routes for isoxazoles. nih.govnih.govresearchgate.net These methods offer more sustainable and often simpler alternatives. nih.gov

A common metal-free approach is the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. nih.govrsc.org This can proceed through either a concerted pericyclic mechanism or a stepwise mechanism involving a diradical intermediate. nih.govrsc.org

Organocatalysts, such as urea (B33335) and triphenylphosphine, have been successfully used in the synthesis of isoxazole derivatives. tandfonline.comresearchgate.net For example, a simple and green one-pot, three-component procedure for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones uses urea as a cost-efficient organocatalyst in water. researchgate.net Triphenylphosphine has been employed to catalyze the three-component cyclo-condensation for the synthesis of 4-arylideneisoxazol-5(4H)-ones in aqueous conditions at room temperature. tandfonline.com

Chiral phosphoric acid has been utilized as an organocatalyst in the enantioselective addition of 5-amino-isoxazoles with β,γ-alkynyl-α-ketimino esters, leading to the formation of quaternary α-isoxazole–α-alkynyl amino acid derivatives with high yields and excellent enantioselectivities. rsc.org This catalyst has also been shown to enable the atroposelective arylation of 5-aminoisoxazoles and quinones, producing axially chiral isoxazole-derived amino alcohols. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and efficiency of chemical syntheses. For the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol, various parameters have been systematically investigated. biolmolchem.com

The reaction temperature was found to be a key factor. While the reaction required an acid to proceed at room temperature, optimizing the temperature to 70°C resulted in high efficiency. biolmolchem.com The choice of solvent also significantly impacted the reaction outcome. Among various polar and non-polar solvents tested, carbon tetrachloride (CCl4) was identified as the most suitable. biolmolchem.com

The molar ratio of the reactants was another critical parameter that was optimized. By adjusting the amounts of the starting materials and the acid catalyst, the efficiency of the product formation was increased. Sulfuric acid was determined to be the most effective acid catalyst for this particular synthesis. biolmolchem.com

These optimization studies, which involve systematically varying parameters like temperature, solvent, and reactant ratios, are essential for developing robust and high-yielding synthetic protocols. biolmolchem.comresearchgate.netmdpi.commpg.de

Chemical Reactivity and Derivatization of 3 Methylisoxazol 5 Yl Methanol

Functional Group Transformations of the Hydroxyl Group

The primary alcohol functionality in (3-Methylisoxazol-5-yl)methanol is a key site for derivatization, readily undergoing esterification, etherification, oxidation, and halogenation reactions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, important functional groups for modifying the compound's physicochemical properties.

Esterification:

Esterification is a common transformation for alcohols. In a patented process, 3-methyl-isoxazole-5-carboxylic acid ethyl ester was synthesized, demonstrating the formation of an ester from a related carboxylic acid derivative. orgsyn.org While direct esterification of this compound is a standard laboratory procedure, specific documented examples with detailed conditions are often part of broader synthetic schemes. The general reaction involves treating the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), typically in the presence of an acid catalyst or a base.

A plausible reaction for the esterification of this compound is the Fischer esterification, where the alcohol reacts with a carboxylic acid in the presence of a strong acid catalyst. rsc.org

Etherification:

The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. nih.gov While specific examples for this exact compound are not extensively detailed in readily available literature, this standard method is broadly applicable to primary alcohols.

Reaction TypeReactantsReagents/CatalystProductReference
Esterification3-Methylisoxazole-5-carboxylic acid, Ethanol (B145695)Acid catalyst3-Methylisoxazole-5-carboxylic acid ethyl ester orgsyn.org
Etherification (General)This compound, Alkyl halideStrong base (e.g., NaH)(3-Methylisoxazol-5-yl)methyl ether nih.gov

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde:

Selective oxidation to the aldehyde, 3-methylisoxazole-5-carbaldehyde, can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC). nih.govorientjchem.org This reagent is known for its ability to oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous solvent like dichloromethane.

Oxidation to Carboxylic Acid:

Stronger oxidizing agents or different reaction conditions can lead to the formation of 3-methylisoxazole-5-carboxylic acid. orgsyn.orgchemicalbook.comnih.govthermofisher.comfishersci.nl For instance, the oxidation of the corresponding ethyl ester with sodium hydroxide (B78521) followed by acidification yields the carboxylic acid. orgsyn.org The direct oxidation of the alcohol can be accomplished using reagents like potassium permanganate (B83412) or chromic acid.

Starting MaterialOxidizing AgentProductReference
This compoundPyridinium Chlorochromate (PCC)3-Methylisoxazole-5-carbaldehyde nih.govorientjchem.org
3-Methylisoxazole-5-carboxylic acid ethyl esterSodium hydroxide, then HCl3-Methylisoxazole-5-carboxylic acid orgsyn.org

Halogenation of the Methanol (B129727) Moiety

The hydroxyl group can be replaced by a halogen atom to produce halomethyl derivatives, which are valuable intermediates for further nucleophilic substitution reactions. A study reports the synthesis of 5-(bromomethyl)isoxazoles through nucleophilic substitution, which provides a pathway to these halogenated derivatives. nih.gov This transformation can typically be achieved using standard halogenating agents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, exhibits its own characteristic reactivity, including susceptibility to nucleophilic attack and ring transformation reactions. For derivatives containing a phenyl substituent, electrophilic aromatic substitution on the phenyl ring is also a relevant consideration.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings (if applicable to derivatives)

For derivatives of this compound that incorporate a phenyl ring, such as (3-phenylisoxazol-5-yl)methanol, the phenyl group can undergo electrophilic aromatic substitution. The isoxazole ring itself is generally considered to be electron-withdrawing, which would deactivate the attached phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta position.

A study on the nitration of 5-phenylisoxazole (B86612) and 3-methyl-5-phenylisoxazole (B94393) using a mixture of nitric acid and sulfuric acid was re-examined. clockss.orgresearchgate.net The nitration of 5-phenylisoxazoles has been a subject of interest to determine the reaction products. clockss.org It was found that under these conditions, nitration occurs on the phenyl ring. clockss.orgresearchgate.net Another study showed that treatment of 5-phenylisoxazole with nitric acid in acetic anhydride under mild conditions afforded 4-nitro-5-phenylisoxazole. clockss.orgresearchgate.net

SubstrateReagentsProduct(s)Reference
5-PhenylisoxazoleHNO₃/H₂SO₄5-(Nitrophenyl)isoxazoles clockss.orgresearchgate.net
3-Methyl-5-phenylisoxazoleHNO₃/H₂SO₄3-Methyl-5-(nitrophenyl)isoxazole clockss.orgresearchgate.net
5-PhenylisoxazoleHNO₃/Acetic Anhydride4-Nitro-5-phenylisoxazole clockss.orgresearchgate.net

Nucleophilic Attack and Ring Transformations

The isoxazole ring can be susceptible to nucleophilic attack, often leading to ring-opening and subsequent transformation into other heterocyclic systems.

Nucleophilic Attack and Ring Opening:

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions. For instance, reductive cleavage of the isoxazole ring in 3,5-dimethylisoxazole (B1293586) can be achieved by irradiation in the presence of triethylamine (B128534). rsc.org Another study describes the thermally induced reductive cleavage of the N-O bond in isoxazoles in the presence of [Mo(CO)₆] and water to yield β-amino enones. rsc.org

A study on 5-nitroisoxazoles has shown that they can undergo aromatic nucleophilic substitution (SNAAr) reactions, where the nitro group is displaced by various nucleophiles. rsc.org This highlights the potential for nucleophilic substitution on the isoxazole ring, particularly when activated by an electron-withdrawing group.

Ring Transformation:

The isoxazole ring can be transformed into other heterocyclic structures. For example, a ring-opening fluorination of isoxazoles has been developed using an electrophilic fluorinating agent, leading to fluorinated carbonyl compounds. researchgate.net This demonstrates a rearrangement of the isoxazole framework.

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

Synthesis of Heterocyclic Compounds with Biological Activity

The isoxazole moiety is a well-established pharmacophore present in numerous clinically used drugs, valued for its ability to enhance the physicochemical properties of a compound. nih.govresearchgate.net The derivatization of this compound opens avenues to novel heterocyclic compounds with a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

While direct elaboration of the methanol group is a key strategy, a common and powerful approach involves its conversion to other functional groups, such as an amine. The resulting 5-(aminomethyl)-3-methylisoxazole is a key intermediate for constructing more complex, biologically active heterocycles. For instance, 3-amino-5-methylisoxazole, a related compound, is a crucial intermediate in the synthesis of sulfonamides like sulfamethoxazole. nih.gov

A significant class of biologically active compounds synthesized from isoxazole precursors are fused isoxazolo[5,4-b]pyridines. Research has demonstrated that readily available 3-methylisoxazol-5-amine can be used as a key intermediate for the synthesis of isoxazolo[5,4-b]pyridine (B12869864) derivatives. clockss.org These compounds have shown remarkable cytotoxic properties against various human cancer cell lines. clockss.org For example, the reaction of 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile leads to the formation of substituted isoxazolo[5,4-b]pyridines. clockss.org One such derivative, ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate, is synthesized from 3-methylisoxazol-5-amine. clockss.org

Furthermore, the isoxazole core can be incorporated into thieno[2,3-d]pyrimidine (B153573) structures, which are known to possess significant antimicrobial and anticancer activities. researchgate.netgoogle.com Although not starting directly from this compound, the synthesis of novel isoxazolyl aryl thieno[2,3-d]pyrimidinones highlights the utility of the isoxazole scaffold in constructing complex, bioactive heterocyclic systems. researchgate.net

The following table provides examples of biologically active heterocyclic systems that can be conceptually derived from this compound through its amine analogue.

Starting Material AnalogueReagents for Fused SystemResulting Heterocyclic SystemPotential Biological Activity
3-Methylisoxazol-5-amineEthyl 2-cyano-3-ethoxyacrylateIsoxazolo[5,4-b]pyridineAnticancer clockss.org
3-Methylisoxazol-5-amine2-(Bis(methylthio)methylene)malononitrileIsoxazolo[5,4-b]pyridineAnticancer clockss.org

Construction of Fused or Bridged Ring Systems

The construction of fused or bridged ring systems from this compound is a sophisticated application of this building block, often requiring its initial conversion into a more reactive intermediate. A key strategy involves the transformation of the hydroxymethyl group into a halomethyl group, such as chloromethyl, which can then undergo nucleophilic substitution and subsequent cyclization reactions.

For instance, the reaction of (5-phenylisoxazol-3-yl)methanol (B154998) with thionyl chloride has been shown to produce the corresponding 3-(chloromethyl)-5-phenylisoxazole. researchgate.net This chloromethyl derivative can then be used to alkylate other molecules, a crucial step in the formation of more complex structures. researchgate.net This principle can be extended to this compound to generate 5-(chloromethyl)-3-methylisoxazole, a reactive intermediate for building fused systems.

The synthesis of isoxazolo[5,4-b]pyridines and isoxazolo[4,5-b]pyridines often involves the annulation of a pyridine (B92270) ring onto a functionalized isoxazole core. researchgate.net While many reported syntheses of these fused systems start from 5-aminoisoxazoles, the conversion of this compound to its corresponding amine provides a pathway to these valuable scaffolds. nih.govresearchgate.netclockss.org A one-pot tandem reaction under microwave irradiation in water has been developed for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines, highlighting a green chemistry approach to these complex structures. nih.gov

Another strategy for forming fused systems is through intramolecular cyclization. For example, the palladium-catalyzed cross-coupling reaction of 4-tributylstannyl-3-methylisoxazole with 2-iodonitrobenzene, followed by reductive cyclization, affords 3-acetylindole, a fused heterocyclic system. escholarship.org While this specific example does not start with this compound, it demonstrates the capability of the isoxazole ring to participate in the construction of fused aromatic systems.

The following table outlines a conceptual synthetic pathway for the construction of a fused ring system starting from this compound.

Intermediate Derivatization StepReagents for CyclizationFused Ring System
Conversion of the alcohol to an amine (5-(aminomethyl)-3-methylisoxazole), followed by reaction with a dicarbonyl compound.1,3-Dicarbonyl compoundsIsoxazolo-fused pyridines
Conversion of the alcohol to a halide (e.g., 5-(chloromethyl)-3-methylisoxazole), followed by intramolecular cyclization of a suitably substituted derivative.N-Acyl-2-aminophenolsIsoxazolo-fused oxazines

Mechanistic Investigations of Reactions Involving 3 Methylisoxazol 5 Yl Methanol and Its Derivatives

Elucidation of Reaction Pathways and Intermediates

The formation of the isoxazole (B147169) ring, the core of (3-Methylisoxazol-5-yl)methanol, predominantly proceeds through a [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne. In the context of synthesizing this compound, the key precursors are typically an acetaldoxime (B92144) derivative (to form the methyl-substituted nitrile oxide) and propargyl alcohol.

One of the most common methods for generating the reactive nitrile oxide intermediate in situ is through the oxidation of an aldoxime. rsc.orgnih.gov For instance, the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol, a derivative of the target compound, involves the conversion of 4-methylbenzaldehyde (B123495) to its corresponding oxime, followed by treatment with sodium hypochlorite (B82951) to generate the nitrile oxide. This intermediate then undergoes a [3+2] cycloaddition with propargyl alcohol. biolmolchem.com

The proposed mechanism for this type of reaction is as follows:

Oxime formation: An aldehyde reacts with hydroxylamine (B1172632) to form an aldoxime.

Nitrile oxide generation: The aldoxime is oxidized (e.g., using sodium hypochlorite or a hypervalent iodine reagent) to form a highly reactive nitrile oxide intermediate. biolmolchem.comorganic-chemistry.orgnih.gov

[3+2] Cycloaddition: The nitrile oxide, acting as a 1,3-dipole, reacts with a dipolarophile, in this case, an alkyne like propargyl alcohol, to form the five-membered isoxazole ring. rsc.orgnanobioletters.com

Alternative pathways for isoxazole synthesis exist, such as the reaction of 1,3-dicarbonyl compounds with hydroxylamine. youtube.com However, the nitrile oxide cycloaddition route is widely employed due to its versatility and high regioselectivity, particularly when catalyzed. organic-chemistry.orgnih.gov

Key intermediates in these reaction pathways include:

Aldoximes: Stable precursors to nitrile oxides.

Nitrile Oxides: Highly reactive 1,3-dipolar species that are central to the cycloaddition reaction. nih.govresearchgate.netresearchgate.net

Metallacycle Intermediates: In copper-catalyzed reactions, computational studies have revealed the formation of unprecedented metallacycle intermediates, indicating a non-concerted mechanism. organic-chemistry.org

The table below summarizes various methods for the synthesis of isoxazoles, highlighting the diversity of approaches to constructing this heterocyclic core.

Reaction TypeReactantsCatalyst/ReagentKey Features
[3+2] CycloadditionAldoxime, AlkyneSodium HypochloriteIn situ nitrile oxide generation. biolmolchem.com
[3+2] CycloadditionAldoxime, AlkyneHypervalent Iodine ReagentsEfficient generation of nitrile oxides under mild conditions. organic-chemistry.orgnih.gov
[3+2] CycloadditionTerminal Alkyne, Nitrile OxideCopper(I)High regioselectivity for 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov
Cycloisomerizationα,β-Acetylenic OximeAuCl₃Selective synthesis of substituted isoxazoles. organic-chemistry.org
Domino Reactionβ-NitroenoneSnCl₂·2H₂OReductive Nef reaction followed by cyclization. rsc.org
Three-Component ReactionAldehyde, Hydroxylamine, β-KetoesterSodium MalonateGreen synthesis in aqueous media.

Computational Chemistry and Theoretical Studies of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity and mechanistic details of isoxazole formation. researchgate.net Theoretical studies provide insights into transition state geometries, reaction energies, and the electronic properties of reactants and intermediates, which are often difficult to determine experimentally.

For instance, DFT calculations have been employed to study the [3+2] cycloaddition reaction between nitro-substituted formonitrile N-oxide and electron-rich alkenes. mdpi.com These studies have shown that while local electronic properties might suggest one regioisomeric outcome, steric factors can dominate, leading to the formation of the less sterically hindered product. mdpi.com This highlights the predictive power of computational models in understanding and controlling regioselectivity.

In the case of copper(I)-catalyzed cycloadditions of nitrile oxides to acetylenes, computational studies were instrumental in revealing a nonconcerted mechanism involving metallacycle intermediates. organic-chemistry.org This finding challenged the previously assumed concerted pericyclic mechanism and provided a more accurate picture of the reaction pathway.

Theoretical studies on isoxazole derivatives often involve the calculation of various molecular properties to predict their reactivity and potential biological activity. These can include:

Frontier Molecular Orbital (FMO) analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic nature of the reactants and predict their reactivity in cycloaddition reactions. researchgate.net

Electrostatic Potential Maps: These maps illustrate the charge distribution within a molecule, identifying electrophilic and nucleophilic sites, which is crucial for predicting reaction pathways.

Calculation of Activation and Reaction Energies: These thermodynamic parameters help in determining the feasibility of a proposed reaction mechanism and identifying the rate-determining step. researchgate.net

The table below presents a selection of computational methods and their applications in the study of isoxazole synthesis.

Computational MethodBasis SetApplicationFindings
DFT (B3LYP)6-31G(d,p)Quantum-chemical investigations of 5-substituted 3-methylisoxazole[5,4-d]1,2,3-triazin-4-one derivatives. rsc.orgCorrelation between molecular structure and biological properties. rsc.org
DFTNot specifiedStudy of copper(I)-catalyzed cycloadditions. organic-chemistry.orgRevealed a nonconcerted mechanism with metallacycle intermediates. organic-chemistry.org
DFT (wb97xd)6-311+G(d) (PCM)Exploration of regioselectivity and mechanism of [3+2] cycloaddition of nitro-substituted formonitrile N-oxide. mdpi.comSteric effects can override electronic preferences in determining regioselectivity. mdpi.com
DFT (B3LYP, CAMB3LYP, etc.)6-31G(d,p)Calculation of HOMO-LUMO energy gaps for designed isoxazole derivatives. researchgate.netCorrelation of energy gap with potential pharmaceutical activities. researchgate.net

Kinetic Studies of Key Transformation Steps

While specific kinetic data for the synthesis of this compound is not extensively reported, kinetic principles derived from studies of related isoxazole syntheses can be applied. Kinetic studies are fundamental to understanding reaction rates, identifying rate-determining steps, and optimizing reaction conditions for improved yield and efficiency.

In the context of the [3+2] cycloaddition, the rate of the reaction is influenced by several factors, including the concentration of the reactants (nitrile oxide and alkyne), the temperature, and the presence of a catalyst. The generation of the nitrile oxide from the aldoxime is often the rate-limiting step, as nitrile oxides are typically unstable and are generated in situ. researchgate.netresearchgate.net

Electrochemical methods for isoxazoline (B3343090) synthesis have been subjected to kinetic modeling. nih.gov These studies, supported by DFT, have pointed towards a stepwise, radical-mediated mechanism rather than a concerted [3+2] cycloaddition pathway, demonstrating the power of kinetic analysis in distinguishing between different mechanistic possibilities. nih.gov

The progress of these reactions can be monitored using various analytical techniques, such as:

High-Performance Liquid Chromatography (HPLC)

Gas Chromatography-Mass Spectrometry (GC-MS)

Nuclear Magnetic Resonance (NMR) spectroscopy

By analyzing the concentration of reactants and products over time, rate constants and reaction orders can be determined, providing a quantitative understanding of the reaction kinetics.

Influence of Substituents and Reaction Conditions on Mechanism and Selectivity

The mechanism and selectivity of reactions involving this compound and its derivatives are highly sensitive to the nature of substituents on the reactants and the specific reaction conditions employed.

Influence of Substituents:

The electronic properties of substituents on both the nitrile oxide precursor and the alkyne play a significant role in the regioselectivity of the [3+2] cycloaddition. Generally, in the reaction between an aryl nitrile oxide and a terminal alkyne, the major regioisomer formed is the 3-aryl-5-substituted isoxazole.

Electron-donating groups on the aldehyde precursor (and thus on the resulting nitrile oxide) can increase the reaction rate. biolmolchem.com

Electron-withdrawing groups on the alkyne can also influence the regioselectivity and rate of the cycloaddition.

The steric bulk of substituents can also direct the regiochemical outcome, as seen in computational studies where steric repulsion was the deciding factor. mdpi.com

The table below illustrates the effect of substituents on the yield of (3-para-tolyl-isoxazol-5-yl)methanol derivatives, demonstrating the impact of electronic effects. biolmolchem.com

Aldehyde SubstituentYield (%)
4-Methyl (electron-donating)97
4-Methoxy (electron-donating)96
4-Chloro (electron-withdrawing)91
4-Nitro (strongly electron-withdrawing)89

Influence of Reaction Conditions:

Reaction conditions such as the choice of solvent, catalyst, temperature, and mode of energy input can have a profound impact on the reaction mechanism, yield, and selectivity.

Catalysts: The use of catalysts is a cornerstone of modern isoxazole synthesis. Copper(I) catalysts are widely used to promote the regioselective cycloaddition of nitrile oxides and terminal alkynes, leading to 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov Gold catalysts have been employed for the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org Hypervalent iodine reagents are effective for the in situ generation of nitrile oxides under mild conditions. organic-chemistry.orgnih.gov

Solvents: The choice of solvent can influence reaction rates and, in some cases, selectivity. The development of "green" synthesis protocols has led to the use of environmentally benign solvents like water and deep eutectic solvents. core.ac.uknih.gov

Temperature and Energy Input: Many cycloaddition reactions are carried out at elevated temperatures. However, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases. rsc.org

Reaction pH: The basicity or acidity of the reaction medium can be critical, especially in steps involving deprotonation or the generation of reactive intermediates. For example, the use of a base is required for the dehydrohalogenation of hydroxymoyl halides to form nitrile oxides. nih.gov

Advanced Applications and Functionalization of 3 Methylisoxazol 5 Yl Methanol Derivatives

Medicinal Chemistry Applications

The inherent reactivity of the hydroxyl group and the potential for further modification of the isoxazole (B147169) ring make (3-Methylisoxazol-5-yl)methanol a valuable precursor for generating libraries of compounds for drug discovery.

As Scaffolds for Novel Therapeutic Agents

The this compound core serves as a versatile scaffold for the development of new therapeutic agents. Its structure allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. The isoxazole ring itself can enhance a compound's physical and chemical properties, and its derivatives are known to interact with a wide range of biological targets. biolmolchem.comnih.gov The development of compounds based on this scaffold is an active area of research aimed at producing new drugs with improved efficacy and reduced toxicity. biolmolchem.com

Development of Anticancer Agents

Derivatives of this compound have shown promise as anticancer agents. For instance, a series of novel isoxazole-piperazine hybrids were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. bldpharm.com Two compounds in particular, 5m and 5o , demonstrated potent cytotoxicity against human liver and breast cancer cells by inducing oxidative stress, leading to apoptosis and cell cycle arrest. bldpharm.com

Another study focused on the synthesis of isoxazolyl steroids derived from this compound. One of the derivatives, (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol , was found to suppress androgen receptor signaling and decrease its protein level in prostate cancer cell lines. mdpi.com

Compound IDCancer Cell LineActivityReference
5m Huh7 (Liver Cancer)IC₅₀ = 1 µM bldpharm.com
5o Mahlavu (Liver Cancer)IC₅₀ = 4 µM bldpharm.com
(17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol LNCaP, LAPC-4 (Prostate Cancer)Suppressed androgen receptor signaling mdpi.com

Investigation of Antimicrobial and Antifungal Activities

The antimicrobial potential of isoxazole derivatives is well-documented, and compounds derived from this compound have contributed to this area. A study on novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives, which incorporate the this compound moiety, demonstrated significant antibacterial and antifungal activity. nih.gov Several of these compounds were highly active against various bacterial and fungal strains. nih.gov

Specifically, an isoindole derivative, (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine , synthesized from a derivative of this compound, exhibited antifungal activity against several fungal species, including Chrysoporium tropicum and Fusarium oxysporum. nih.gov

Derivative ClassMicrobial StrainActivityReference
[6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanonesVarious bacteria and fungiHigh activity nih.gov
(5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amineChrysoporium tropicum, Fusarium oxysporumAntifungal activity nih.gov

Immunosuppressive Properties of Derivatives

The isoxazole scaffold is present in known immunosuppressive drugs, and research has explored the immunomodulatory effects of various isoxazole derivatives. biolmolchem.com While the broader class of isoxazoles has been investigated for immunosuppressive activities, specific studies focusing on derivatives of this compound in this therapeutic area are limited. The known immunoregulatory properties of some isoxazoles suggest that derivatives of this compound could be promising candidates for future investigation as novel immunosuppressive agents.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

Derivatives of this compound have been investigated as inhibitors of various enzymes, with a particular focus on carbonic anhydrases (CAs). A series of N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives were designed and synthesized to evaluate their inhibitory potential against several human carbonic anhydrase (hCA) isoforms. nih.govsci-hub.cat While most of the synthesized compounds showed weak inhibitory activity, some derivatives exhibited modest potency against specific isoforms. For example, compound 15 showed modest inhibition of hCA I and hCA VII, while compounds 19 and 25 displayed inhibitory activity against hCA II. sci-hub.cat These findings suggest that the this compound scaffold can be a starting point for developing more potent and selective carbonic anhydrase inhibitors. sci-hub.cat

Compound IDEnzyme/IsoformInhibition Constant (Kᵢ)Reference
15 hCA I73.7 µM sci-hub.cat
15 hCA VII85.8 µM sci-hub.cat
19 hCA II96.0 µM sci-hub.cat
25 hCA II87.8 µM sci-hub.cat

Application in Viral Infection Prophylaxis (Integrase Inhibitors)

HIV-1 integrase is a crucial enzyme for the replication of the virus, making it an attractive target for antiviral drug development. nih.gov While several integrase inhibitors containing different heterocyclic scaffolds have been developed, there is a continuous need for new structural classes to combat drug resistance. nih.gov Although research has been conducted on various heterocyclic compounds as potential HIV integrase inhibitors, specific studies on derivatives of this compound for this application are not widely reported. The versatility of the isoxazole scaffold suggests that derivatives of this compound could be explored for the design and synthesis of novel integrase inhibitors.

Targeting Neurological Disorders (e.g., MAO inhibitors)

Derivatives of the isoxazole structure are significant in the development of therapies for neurological disorders, particularly as inhibitors of monoamine oxidase (MAO). MAO is a crucial enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576), serotonin, and noradrenaline. acs.org There are two primary isoforms of this enzyme, MAO-A and MAO-B, which have distinct roles and substrate preferences. acs.org

MAO-A is primarily associated with depression and anxiety, while MAO-B is linked to neurodegenerative conditions such as Parkinson's disease. acs.org Consequently, the selective inhibition of MAO-B is a key strategy in managing Parkinson's disease. acs.orgrsc.org MAO-B inhibitors can prevent the loss of dopamine and protect neurons by inducing antiapoptotic factors and preventing mitochondrial dysfunction. rsc.org

Research has led to the development of selective and reversible MAO-B inhibitors based on a substituted isoxazole core. For instance, the compound (S)-5-Methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]-oxazolidin-2-one has been identified as a potent and selective MAO-B inhibitor. acs.org Such compounds are valuable not only as potential therapeutics but also as tools for neuroscience research, for example, in positron emission tomography (PET) studies to measure MAO-B activity in the brain. acs.org

Table 1: Monoamine Oxidase (MAO) Isoforms and Their Relevance to Neurological Disorders

IsoformPrimary SubstratesAssociated DisordersRole of Inhibition
MAO-A Serotonin, NoradrenalineDepression, Anxiety DisordersTreatment of mood and anxiety disorders. acs.org
MAO-B Phenethylamine, DopamineParkinson's Disease, Neurodegenerative DiseasesPrevention of dopamine degradation and neuroprotection in conditions like Parkinson's. acs.orgrsc.org

Agrochemical Applications as Intermediates

The isoxazole heterocycle is a key structural motif in a variety of modern agrochemicals. researchgate.netresearchgate.net this compound serves as a valuable intermediate in the synthesis of these complex, biologically active molecules. google.com The ability to modify the alcohol functional group allows for the creation of diverse libraries of compounds for screening and development. google.com

Isoxazole derivatives have been successfully commercialized as both pesticides (including fungicides and insecticides) and herbicides. researchgate.netresearchgate.net The isoxazole ring is a critical pharmacophore in these applications, contributing to the molecule's efficacy and mode of action.

Herbicides: A prominent example is Isoxaflutole, a selective, pre-emergence herbicide used extensively in corn and sugarcane cultivation. wikipedia.orgawiner.comresearchgate.net Isoxaflutole functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which leads to the bleaching and death of susceptible weeds. researchgate.netnih.gov In plants, the isoxazole ring of Isoxaflutole opens to form a diketonitrile derivative, which is the active herbicidal compound. nih.govwi.gov The parent compound, containing the intact isoxazole ring, is crucial for uptake from the soil and translocation within the plant. nih.gov this compound and its analogs are foundational starting materials for creating such complex benzoyl isoxazole structures.

Fungicides and Insecticides: The isoxazole scaffold is also integral to the development of fungicides and insecticides. google.comgoogle.com Pyrisoxazole is a synthetic fungicide that protects crops by inhibiting ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. biosynth.comherts.ac.uk Patents describe how isoxazole alcohols can be readily converted into more complex derivatives with potent fungicidal activity through standard acylation reactions. google.com Furthermore, research into isoxazoline (B3343090) derivatives, which are structurally related to isoxazoles, has yielded new classes of insecticides that are effective against resistant pests. nih.govacs.orgacs.org Additionally, certain isoxazole derivatives have shown potential as larvicides against mosquitos. sigmaaldrich.com

Table 2: Examples of Isoxazole-Based Agrochemicals

Compound NameTypeMode of Action
Isoxaflutole HerbicideInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netnih.gov
Pyrisoxazole FungicideInhibition of sterol biosynthesis in the fungal cell membrane. biosynth.comherts.ac.uk

Materials Science Applications

The unique structural and electronic properties of the isoxazole ring make its derivatives, including those originating from this compound, useful in materials science. beilstein-journals.org The ring's polarity, dipole moment, and geometric shape contribute to the formation of ordered molecular structures. beilstein-journals.orgresearchgate.net

Liquid Crystals: Isoxazole-containing compounds have been synthesized and studied for their liquid-crystalline properties. tandfonline.comarkat-usa.org The isoxazole core can induce specific liquid crystal phases, such as nematic and smectic phases. beilstein-journals.orgresearchgate.net The stability and type of mesophase can be tuned by altering the substituents on the isoxazole ring. researchgate.nettandfonline.com For example, isoxazole derivatives have been shown to favor the formation of a nematic mesophase, which is desirable for display technologies. beilstein-journals.org

Polymers: More recently, isoxazoles have been incorporated into polymer backbones to create new materials. rsc.org Polyisoxazoles can be synthesized via cycloaddition reactions. rsc.org The properties of these polymers, such as their glass transition temperature, are influenced by the structure of the monomers used in their creation. rsc.org Post-polymerization modification of the isoxazole rings can also yield other functional polymers, such as poly-β-enaminoketones, demonstrating their versatility as polymer building blocks. rsc.org

Role as a Chemical Intermediate in Organic Synthesis

This compound is a key chemical intermediate due to its bifunctional nature, possessing both a reactive alcohol group and a stable aromatic isoxazole ring. chemicalbook.combiolmolchem.com The isoxazole ring itself can be synthesized through methods like 1,3-dipolar cycloaddition. biolmolchem.comwikipedia.org Once formed, the hydroxymethyl group (-CH₂OH) at the 5-position can undergo a variety of standard organic transformations.

This versatility allows it to serve as a scaffold for building more complex molecules. The alcohol can be:

Oxidized to form the corresponding aldehyde or carboxylic acid, providing a handle for further functionalization.

Esterified or etherified to introduce a vast array of different chemical groups.

Converted to a leaving group (e.g., a mesylate or tosylate) to allow for nucleophilic substitution reactions.

Used in coupling reactions, such as the Mitsunobu or Wittig reactions, to form new carbon-carbon or carbon-heteroatom bonds.

A study on trisubstituted isoxazoles demonstrated the utility of an isoxazole methanol (B129727) intermediate, which was used in Mitsunobu and Wittig reactions to synthesize a library of derivatives for structure-activity relationship studies. google.com This highlights the compound's role as a versatile platform for generating molecular diversity in drug discovery and other fields. google.comgoogle.com

Table 3: Common Synthetic Transformations of this compound

Reaction TypeReagentsProduct Functional Group
Oxidation PCC, DMPAldehyde (-CHO)
Esterification Acyl Chloride, Carboxylic AcidEster (-O-C=O)-R)
Etherification Alkyl Halide (Williamson)Ether (-O-R)
Mitsunobu Reaction DEAD, PPh₃, NucleophileSubstituted Product (e.g., ether, thioether)
Mesylation Mesyl Chloride, BaseMesylate (-OMs)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and agrochemical design for optimizing the activity of lead compounds. researchgate.netgoogle.com These studies systematically modify a chemical structure to understand how specific changes affect its biological activity. acs.org For derivatives of this compound, SAR and QSAR are used to enhance potency, selectivity, and pharmacokinetic properties.

QSAR models use statistical methods to correlate chemical structures with biological activity, identifying key physicochemical properties like size, aromaticity, and polarizability that influence a compound's efficacy. google.com

A detailed SAR study on a series of trisubstituted isoxazoles explored how modifications at the C-4 and C-5 positions of the isoxazole ring influenced their activity as allosteric inhibitors. google.comtandfonline.com Using techniques like X-ray crystallography and in-silico docking, researchers designed and synthesized a focused library of compounds. tandfonline.com The study found that introducing an ether linkage at the C-4 position and exploring different substituents at the C-5 position significantly impacted the compound's potency and selectivity. google.comtandfonline.com For example, altering the position of a hydrogen bond donor on a pyrrole (B145914) ring attached at the C-5 position led to only a minor decrease in potency, revealing important insights into the ligand-receptor binding interactions. google.com Such studies are crucial for the rational design of new, more effective molecules based on the isoxazole scaffold.

Analytical and Spectroscopic Characterization in Research of 3 Methylisoxazol 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of (3-Methylisoxazol-5-yl)methanol and its analogs. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map the carbon-hydrogen framework of the molecule, while 2D NMR experiments provide further insights into the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. For instance, in a derivative, (3-para-tolyl-isoxazol-5-yl)methanol, the spectra revealed specific proton signals. biolmolchem.com The methyl protons (CH₃) on the isoxazole (B147169) ring typically appear as a singlet. The methylene (B1212753) protons (CH₂) of the hydroxymethyl group also produce a singlet, while the proton of the hydroxyl group (OH) often appears as a broad singlet, and its chemical shift can be concentration-dependent. The proton on the isoxazole ring itself gives rise to a singlet in a distinct region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal. For (3-para-tolyl-isoxazol-5-yl)methanol, the carbon of the methyl group (CH₃) resonates at a characteristic chemical shift. biolmolchem.com The carbon of the methylene group (CH₂) and the carbons of the isoxazole ring also show signals at specific chemical shifts, confirming the core structure of the compound. biolmolchem.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Isoxazole-H6.75 (s)96.1
-CH₂-3.65 (t)60.5
-OH3.89 (s)-
-CH₃2.45 (s)20.7
Aromatic-H7.25-7.90 (m)123.1-139.9
Isoxazole-C-162.3, 170.3

Data for (3-para-tolyl-isoxazol-5-yl)methanol in DMSO-d₆. biolmolchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, the IR spectrum provides clear evidence for the key structural features.

The most prominent absorption band is typically a broad peak in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. biolmolchem.com The broadening of this peak is due to hydrogen bonding. Other significant peaks include those corresponding to:

C-H stretching vibrations of the methyl and methylene groups. biolmolchem.com

C=N stretching vibration of the isoxazole ring, usually observed around 1600 cm⁻¹. biolmolchem.com

N-O stretching vibration of the isoxazole ring. biolmolchem.com

C-O stretching vibration of the primary alcohol.

The presence and position of these absorption bands collectively confirm the presence of the hydroxymethyl and methylisoxazole functionalities.

Table 2: Key IR Absorption Bands for a this compound Derivative

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500 - 3200 (broad)
Alkyl (C-H)C-H Stretch2900 - 2800
Isoxazole (C=N)C=N Stretch~1600
Isoxazole (N-O)N-O Stretch835 - 635
Primary Alcohol (C-O)C-O Stretch~1170

Data for (3-para-tolyl-isoxazol-5-yl)methanol. biolmolchem.com

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound.

In a typical mass spectrum, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) is observed, which corresponds to the molecular weight of the compound. uni.lu The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, the loss of a hydroxymethyl radical or other small fragments can be indicative of the compound's structure. Predicted collision cross-section (CCS) values for various adducts can also be calculated to aid in identification. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺114.05495118.1
[M+Na]⁺136.03689127.6
[M-H]⁻112.04040120.2
[M+NH₄]⁺131.08150139.6
[M+K]⁺152.01083127.9

Data calculated using CCSbase. uni.lu

X-ray Diffraction Studies for Solid-State Structure Determination (for crystalline derivatives)

For instance, a study on [3-(4-Methylphenyl)isoxazol-5-yl]methanol revealed an orthorhombic crystal system with space group P2₁2₁2₁. researchgate.net The analysis showed that the molecular skeleton, excluding the hydroxyl oxygen, is essentially planar. researchgate.net The crystal structure is stabilized by intermolecular O-H···N hydrogen bonds, which link the molecules into chains. researchgate.net This detailed structural information is invaluable for understanding the intermolecular interactions that govern the properties of the compound in the solid state.

Table 4: Crystallographic Data for [3-(4-Methylphenyl)isoxazol-5-yl]methanol

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1049 (17)
b (Å)12.028 (3)
c (Å)20.244 (5)
Z4
R-factor0.042

researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and its derivatives, as well as for their purification from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By comparing the Rբ value of the synthesized compound with that of a standard, a qualitative assessment of purity can be made.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique that provides quantitative information about the purity of a compound. sigmaaldrich.com By using a suitable stationary phase and mobile phase, the compound of interest can be separated from any impurities. The area under the peak corresponding to the desired product in the chromatogram is proportional to its concentration, allowing for a precise determination of purity. For example, a purity of ≥95% by HPLC is often reported for commercial samples of related compounds. sigmaaldrich.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has been a subject of intense research, yet the development of more sustainable and efficient methods remains a critical goal. elifesciences.orgresearchgate.net Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and lengthy reaction times, which are significant drawbacks. elifesciences.org Future research should prioritize the development of green and sustainable synthetic strategies for (3-Methylisoxazol-5-yl)methanol and its analogues.

Key areas for exploration include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or deep eutectic solvents (DES), presents a promising alternative to traditional organic solvents. acs.orgmdpi.com Research into reactions in aqueous media has already shown advantages like easier work-up, mild conditions, and high yields. mdpi.com Similarly, DES has been shown to be an effective and reusable medium for the synthesis of 3,5-disubstituted isoxazoles. acs.org The development of solvent-free reaction conditions, potentially assisted by microwave or ultrasonic irradiation, is another avenue that aligns with the principles of green chemistry, offering enhanced reaction rates and efficiency. elifesciences.orgnih.gov

Novel Catalytic Systems: The exploration of new catalysts can lead to more efficient and selective syntheses. This includes the use of metal-free catalysts, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), which has been used for the sustainable synthesis of isoxazoles. organic-chemistry.org Additionally, gold-catalyzed cycloisomerization reactions have demonstrated high yields under moderate conditions for producing substituted isoxazoles. researchgate.netorganic-chemistry.org The development of reusable and highly efficient catalysts will be crucial for industrial-scale synthesis.

Flow Chemistry and Photochemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, scalability, and reaction control. mdpi.com The application of flow chemistry to the synthesis of isoxazole derivatives, potentially coupled with photochemical methods, could lead to highly efficient and automated production. mdpi.com Photoredox catalysis, for instance, has been shown to induce the multicomponent reaction leading to isoxazole-5(4H)-ones under mild conditions. mdpi.com

Exploration of New Biological Targets and Pharmacological Activities

Derivatives of isoxazole are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov However, the full therapeutic potential of compounds derived from this compound is yet to be unlocked. Future pharmacological research should focus on identifying novel biological targets and expanding the range of therapeutic applications.

Promising research avenues include:

Anticancer Drug Discovery: Isoxazole-containing compounds have shown potential as anticancer agents by targeting various mechanisms, including the disruption of intracellular signaling pathways. espublisher.comnih.gov Future work could involve synthesizing libraries of this compound derivatives and screening them against a broader range of cancer cell lines and specific molecular targets like protein kinases and enzymes involved in tumor progression. nih.gov For instance, some trifluoromethyl-substituted isoxazole derivatives have exhibited significant growth inhibition activity against human cancer cell lines. nih.gov

Antimicrobial and Antiviral Agents: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. nih.gov Isoxazole derivatives have demonstrated antibacterial and antifungal activities, and future research could focus on optimizing their potency and spectrum of activity. nih.govnih.gov Furthermore, screening of isoxazole-based compounds against various viruses could lead to the discovery of novel antiviral therapies. nih.gov

Neurological and Inflammatory Disorders: Some isoxazole derivatives have been investigated for their effects on the central nervous system and for their anti-inflammatory properties. nih.govwikipedia.org The structural similarity of the isoxazole ring to neurotransmitters suggests potential applications in treating neurological disorders. Further studies could explore the modulation of specific receptors and enzymes involved in neuroinflammation and neurodegeneration.

Advanced Mechanistic Insights into Complex Reactions

A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of isoxazoles is crucial for optimizing existing methods and designing new, more efficient synthetic routes. rsc.orgmdpi.com While the 1,3-dipolar cycloaddition is a well-established method for isoxazole synthesis, the finer details of the reaction mechanism, including the influence of catalysts and solvents, are not always fully understood. mdpi.comnih.gov

Future research should focus on:

Computational and Experimental Mechanistic Studies: A combination of computational modeling (e.g., Density Functional Theory - DFT) and experimental kinetic studies can provide detailed insights into reaction pathways, transition states, and the role of intermediates. organic-chemistry.orgmdpi.com Such studies can help to explain the regioselectivity of cycloaddition reactions and the catalytic effect of metal ions. organic-chemistry.orgrsc.org For example, computational studies have been used to investigate the mechanism of copper-catalyzed cycloadditions, revealing a nonconcerted pathway involving metallacycle intermediates. organic-chemistry.org

Understanding Ring Cleavage and Rearrangement: The relatively weak N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions, leading to rearrangements. nih.govnih.gov A thorough investigation of these processes is necessary to control the stability and reactivity of isoxazole-containing compounds. Understanding the factors that govern ring stability will be critical for designing stable drug candidates and materials.

Mechanism of Action for Biological Activity: Elucidating the precise molecular mechanism by which isoxazole derivatives exert their biological effects is a key step in drug development. This involves identifying the specific protein targets and understanding the binding interactions at the molecular level.

Integration with Computational and High-Throughput Screening Approaches

The integration of computational chemistry and high-throughput screening (HTS) has revolutionized the drug discovery process and can be powerfully applied to the exploration of this compound derivatives. nih.govresearchgate.net

Future directions in this area include:

In Silico Design and Virtual Screening: Computational tools can be used to design virtual libraries of this compound derivatives with desired physicochemical and pharmacological properties. espublisher.comresearchgate.net Molecular docking and dynamics simulations can predict the binding affinity of these compounds to specific biological targets, allowing for the prioritization of candidates for synthesis and experimental testing. espublisher.comacs.org

High-Throughput Synthesis and Screening: The development of automated, high-throughput synthesis methods, such as those based on flow chemistry, can rapidly generate large libraries of isoxazole derivatives. mdpi.com These libraries can then be subjected to HTS assays to identify compounds with promising biological activity against a wide range of targets. nih.govexlibrisgroup.com The repurposing of existing drug libraries through HTS has also proven to be a rapid strategy for identifying new antiviral agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of isoxazole derivatives with their biological activity, QSAR models can be developed. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Applications in Emerging Fields of Chemistry and Material Science

The unique electronic and structural properties of the isoxazole ring suggest that derivatives of this compound could find applications beyond the traditional realm of pharmaceuticals. researchgate.netelifesciences.org

Unexplored avenues include:

Functional Materials: The aromatic and electron-rich nature of the isoxazole ring makes it an interesting building block for the development of novel organic materials. researchgate.netnih.gov Research could focus on synthesizing isoxazole-based polymers and small molecules with specific electronic, optical, or photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Fluorescent Probes and Sensors: The conjugation of the isoxazole moiety to fluorophores can lead to the development of novel fluorescent probes for bioimaging and sensing applications. mdpi.com For example, a pyrene-substituted isoxazole derivative has been shown to exhibit strong fluorescence, suggesting its potential as a functional dye. mdpi.com

Agrochemicals: The isoxazole scaffold is present in some herbicides and pesticides. wikipedia.org Further derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles. For instance, some isoxazole derivatives have shown larvicidal activity. mdpi.com

Q & A

Q. What are the common synthetic routes for (3-Methylisoxazol-5-yl)methanol?

A typical approach involves the alkylation or functionalization of pre-synthesized isoxazole derivatives. For example, urea derivatives containing the 3-methylisoxazol-5-yl moiety have been synthesized via coupling reactions using method B (refluxing with triphosgene and subsequent amine addition), achieving moderate yields (45.4%) . Similar strategies, such as ester hydrolysis or alcohol protection/deprotection, can be adapted for synthesizing the target compound. Key steps include optimizing reaction conditions (temperature, solvent) and purification via column chromatography .

Q. How is X-ray crystallography applied to determine the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For structurally similar compounds like (3-Phenylisoxazol-5-yl)methanol, monoclinic crystals (space group C2/c) are analyzed using a Bruker SMART APEX diffractometer. Data refinement with SHELXL software (via full-matrix least-squares on F²) resolves bond lengths, angles, and torsion angles, confirming molecular geometry . For accurate results, ensure high-quality crystal growth and validate against computational models .

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., methyl groups at δ ~2.23 ppm, isoxazole protons at δ ~5.8–6.2 ppm) .
  • FTIR : Identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and isoxazole ring (C=N/C-O stretches ~1600–1500 cm⁻¹) .
  • Mass Spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₀N₂O: 174.203) .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound derivatives be resolved?

Discrepancies in peak splitting or integration often arise from dynamic effects (e.g., tautomerism) or impurities. To resolve:

  • Perform 2D NMR (COSY, HSQC) to correlate proton and carbon signals.
  • Use variable-temperature NMR to identify conformational changes.
  • Compare with computational predictions (DFT-based chemical shift calculations) .
  • Cross-validate with alternative techniques like HPLC-MS to rule out impurities .

Q. What computational tools are recommended for modeling the electronic structure of this compound?

  • SHELX Suite : For refining crystallographic data and validating hydrogen-bonding networks .
  • DFT Software (Gaussian, ORCA) : Calculate electrostatic potential surfaces, HOMO-LUMO gaps, and Fukui indices to predict reactivity.
  • Molecular Docking (AutoDock) : Simulate interactions with biological targets (e.g., enzymes) using crystal structure coordinates .

Q. How can synthetic yields of this compound derivatives be optimized?

  • Reagent Stoichiometry : Adjust molar ratios of reactants (e.g., triphosgene:amine = 1:1.2) to minimize side products .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) for better solubility of intermediates.
  • Catalysis : Employ palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the isoxazole ring .

Q. What strategies are used to design bioactivity assays for this compound derivatives?

  • Target Selection : Focus on enzymes/receptors with known isoxazole interactions (e.g., IKur ion channels, tuberculosis targets) .
  • Assay Types :
  • Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays.
  • Antimicrobial Activity : Use microbroth dilution (MIC/MBC) against Mycobacterium tuberculosis .
    • ADMET Profiling : Assess solubility (HPLC), metabolic stability (liver microsomes), and cytotoxicity (MTT assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.